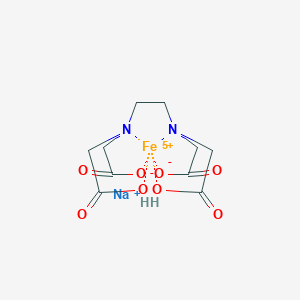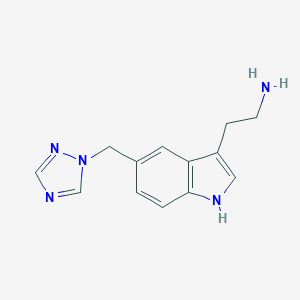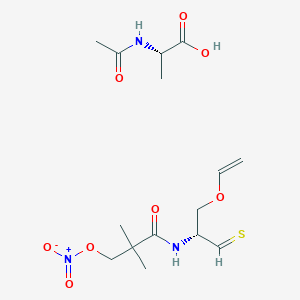
2-Methylpiperazine
説明
2-Methylpiperazine is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties. It is a derivative of piperazine with a methyl group attached to the second carbon of the piperazine ring.
Synthesis Analysis
The synthesis of 2-Methylpiperazine and its derivatives has been explored in several studies. For instance, an efficient synthesis method for 2-aminothiophenes, which involves a reaction catalyzed by an N-methylpiperazine-functionalized polyacrylonitrile fiber, has been developed, demonstrating good to excellent yields and excellent recyclability of the catalyst . Another study reported the synthesis of a series of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives, which are potent allosteric enhancers of the A1 adenosine receptor, indicating the versatility of piperazine derivatives in medicinal chemistry .
Molecular Structure Analysis
The absolute structures of R-(-)-2-methylpiperazine and S-(+)-2-methylpiperazine have been determined using anomalous dispersion methods, confirming the structures of the neutral methylpiperazines and their dibromide salts . This study highlights the importance of stereochemistry in the molecular structure of 2-methylpiperazine derivatives.
Chemical Reactions Analysis
The reactivity of 2-Methylpiperazine has been investigated in the context of forming complexes and salts. For example, a novel organic-inorganic hybrid material was synthesized using 1-methylpiperazine, demonstrating the ability of piperazine derivatives to form stable hydrogen-bonded structures . Additionally, the composition and structure of a 2-methylpiperazine-carbon disulfide complex were elucidated, revealing a mixture of compounds rather than a single product .
Physical and Chemical Properties Analysis
The thermodynamics of CO2 absorption by aqueous 2-methylpiperazine solutions have been studied, showing that 2-methylpiperazine monocarbamate is the dominant species for CO2 capture, which is relevant for applications in carbon capture technologies . Furthermore, the platinum(II) complex with N-methylpiperazine exhibits a square planar coordination, which imposes a boat conformation on the piperazine ring, indicating the influence of metal coordination on the physical properties of piperazine derivatives .
科学的研究の応用
CO2 Capture and Solubility Studies Aqueous 2-methylpiperazine (2MPZ) has shown promise as a solvent for CO2 capture from coal-fired power plants. Quantitative NMR spectroscopy revealed that 2MPZ monocarbamate is the dominant species absorbing CO2, accounting for more than 75% of total dissolved CO2. This indicates its potential for efficiently capturing CO2 and minimizing environmental impact. The speciation and CO2 solubility were represented through a thermodynamic model, highlighting the compound's relevance in developing CO2 capture technologies (Chen & Rochelle, 2013).
Hydrogen-Bonding Salts and Supramolecular Architectures Research on multi-component hydrogen-bonding salts involving 1-methylpiperazine with aromatic carboxylic acids has led to the creation of diverse 3D net supramolecular architectures. These structures showcase robust hydrogen-bond interactions and are significant for understanding the crystallization processes and designing novel materials with specific properties (Yang et al., 2015).
Thermodynamics and Absorption Properties The thermodynamic properties and kinetics of CO2 absorption into aqueous 2-methylpiperazine solutions have been extensively studied. The findings indicate that 2MPZ demonstrates a faster reaction rate compared to other amines, highlighting its potential in amine scrubbing applications and in the broader field of chemical engineering (Zhang et al., 2018).
Synthesis and Characterization of Novel Compounds Research has been conducted on synthesizing novel compounds, such as thiocyanate coordination compounds, involving 2-methylpiperazine. These compounds exhibit distinct magnetic and antibacterial properties, indicating the versatile nature of 2-methylpiperazine in facilitating the creation of materials with varied applications (Hannachi et al., 2019).
Optical Properties and Structural Studies The use of 2-methylpiperazine in synthesizing iodoargentate hybrids has shed light on their structures and optical properties. These studies help in understanding the effect of different solvents and organic cations on the structural formation of iodoargentates, contributing to the field of material science and optical engineering (Yu et al., 2014).
作用機序
Target of Action
Piperazine derivatives are known to interact with various targets depending on their position in the molecule and therapeutic class .
Mode of Action
It’s known that the piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Biochemical Pathways
Piperazine derivatives are known to influence various biochemical pathways depending on their structure and the therapeutic class they belong to .
Pharmacokinetics
The piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule .
Result of Action
Piperazine derivatives are known to have various effects at the molecular and cellular level depending on their structure and the therapeutic class they belong to .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methylpiperazine. For instance, the CO2 reaction rate in aqueous 2-Methylpiperazine solution was found to increase as the temperature and the amine concentration increases .
特性
IUPAC Name |
2-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMNTHCQHJPVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021900 | |
| Record name | 2-Methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109-07-9 | |
| Record name | 2-Methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylpiperazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperazine, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0LWN1061P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Methylpiperazine?
A1: 2-Methylpiperazine has the molecular formula C5H12N2 and a molecular weight of 100.16 g/mol.
Q2: Are there any spectroscopic data available for characterizing 2-Methylpiperazine?
A2: Yes, various spectroscopic techniques have been employed to characterize 2-Methylpiperazine and its derivatives. These include:
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and has been used to characterize 2-Methylpiperazine salts like 2-methylpiperazinediium tetrachloridozincate(II) [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure and dynamics of molecules. Researchers have used both 1H and 13C NMR to analyze the structure of 2-Methylpiperazine derivatives and study CO2 absorption and speciation in 2-Methylpiperazine solutions [, ].
- High-Resolution Electrospray Ionization Mass Spectrometry (HR-EIMS): This technique allows for the accurate determination of molecular mass and has been used to verify the molecular composition of synthesized 1,4-di-[2-aryl-1-diazenyl]-2-methylpiperazines [].
Q3: Can 2-Methylpiperazine act as a catalyst or a templating agent in material synthesis?
A3: Yes, 2-Methylpiperazine plays a versatile role in material synthesis:
- Templating Agent: It acts as a structure-directing agent in synthesizing open-framework aluminophosphates []. The temperature used during synthesis can influence the structure-directing effect, leading to different layered aluminophosphates.
- Chiral Inducer: The chirality of 2-Methylpiperazine enantiomers has been used to direct the synthesis of noncentrosymmetric materials. For example, using (R)- or (S)-2-methylpiperazine as templates led to the formation of noncentrosymmetric gallium fluorophosphates [] and molybdates [].
Q4: What are the applications of 2-Methylpiperazine in CO2 capture?
A4: 2-Methylpiperazine shows promise as a solvent for CO2 capture, particularly in post-combustion capture from sources like coal-fired power plants:
- High CO2 Absorption Capacity: Aqueous 2-Methylpiperazine solutions demonstrate a high capacity for CO2 absorption [, ].
- Favorable Kinetics: The reaction rate of CO2 absorption in 2-Methylpiperazine solutions is relatively fast, exceeding that of some commonly used amines like monoethanolamine (MEA) [].
- Desirable Thermodynamic Properties: The heat of CO2 absorption in 2-Methylpiperazine solutions falls within a range suitable for efficient capture and regeneration processes [].
Q5: How do structural modifications of 2-Methylpiperazine influence its biological activity?
A5: Structural modifications to the 2-Methylpiperazine scaffold impact its interactions with biological targets, influencing its activity:
- Substitutions at N1 and N4: Reversing the positions of substituents on the N1 and N4 atoms of 2-Methylpiperazine derivatives significantly affects their adrenolytic and vasodilator properties [].
- 1,4-Disubstituted Derivatives: Studies on 1,4-disubstituted 2-methylpiperazines have explored their analgesic properties. While these derivatives showed no significant affinity for mu opioid receptors, some exhibited analgesic effects in in vivo models, suggesting interaction with other targets [].
Q6: How does the chirality of 2-Methylpiperazine influence its interactions in material synthesis?
A6: The chirality of 2-Methylpiperazine plays a crucial role in the formation of noncentrosymmetric materials:
- Symmetry Breaking: When racemic 2-Methylpiperazine is used, it often leads to crystallographic disorder and the creation of inversion centers in the resulting structures [, ]. This results in centrosymmetric materials.
- Chiral Induction: Utilizing enantiomerically pure (R)- or (S)-2-Methylpiperazine disrupts the inversion symmetry and orders the amines within the structure [, , ]. This directed assembly results in the formation of chiral, noncentrosymmetric materials, which can exhibit desirable properties like second harmonic generation.
Q7: Are there strategies to improve the stability or delivery of 2-Methylpiperazine-based compounds?
A7: Research on improving the stability and delivery of 2-Methylpiperazine-based compounds includes:
- Polymer Conjugation: Conjugating 2-Methylpiperazine to polymers like poly(amido amine)s (PAAs) has been explored as a strategy to enhance stability, control drug release, and potentially improve the therapeutic index of platinum-based anticancer agents [].
- Formulation for NMR Imaging: 2-Methylpiperazine derivatives have shown potential as contrast agents in magnetic resonance imaging (MRI). Studies have investigated attaching 2-Methylpiperazine to polymers carrying TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) residues to create macromolecular contrast agents with improved relaxivity properties for enhanced imaging [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)

